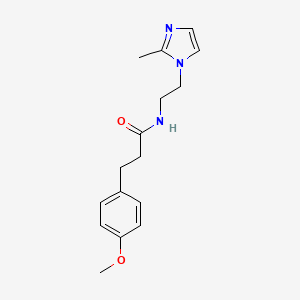

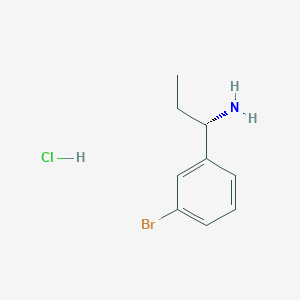

![molecular formula C22H17F3N2O3S B2962574 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-73-5](/img/structure/B2962574.png)

2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Multicomponent Synthesis

The compound is involved in multicomponent synthesis processes, particularly in the creation of novel pyranes and pyrano[3,2-c][2,1]benzothiazines through three-component interactions. These syntheses produce both target compounds and new products like stable triethylammonium salts of bis(1H-2,1-benzothiadiazin-4(3H)-one 2,2-dioxides), indicating a diverse potential in organic synthesis and chemical research (Lega et al., 2016).

Potential Sweetening Agents

Early research explored the synthesis of related 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides as potential sweetening agents, suggesting applications in food science and possibly pharmacological uses (Bancroft et al., 1978).

Structural Analysis and Molecular Interactions

The study of similar benzothiadiazin compounds extends into crystallography and structural chemistry, with analyses revealing specific conformations and molecular interactions. For example, certain derivatives demonstrate unique crystal packing and intermolecular hydrogen bonding patterns, relevant for understanding compound stability and reactivity (Fun et al., 2011).

Novel Heterocyclic Product Formation

The reactivity of related structures with other chemical entities leads to the formation of novel heterocyclic products, such as 3-dimethylamino-4,4-dimethyl-7-phenyl-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-on-1,1-dioxide. Such findings highlight the potential for developing new chemical entities with varied applications (Schläpfer-Dähler et al., 1984).

Vasodilating Activities

Derivatives of benzothiadiazin-dioxides, particularly those modified with sulfonylurea moieties, show vasodilating effects on rat aorta. This suggests potential pharmacological applications in treating cardiovascular diseases and highlights the importance of structural modifications in enhancing biological activity (Khelili et al., 1995).

Properties

IUPAC Name |

2-(2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O3S/c1-15-7-2-3-10-18(15)27-21(28)26(19-11-4-5-12-20(19)31(27,29)30)14-16-8-6-9-17(13-16)22(23,24)25/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPRBFMQRAFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

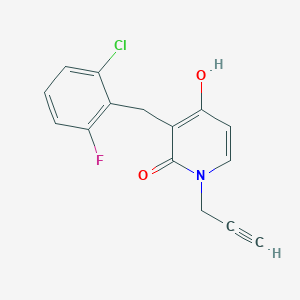

![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)

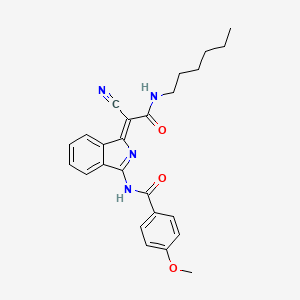

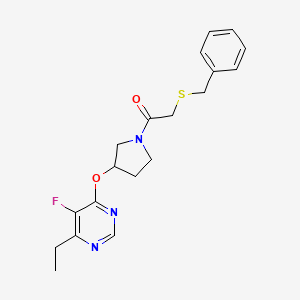

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)

![1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2962503.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2962505.png)

![2-(thiophen-2-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2962508.png)

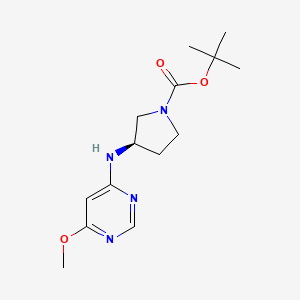

![4-cyano-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962512.png)